1-{4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}ethanone
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Overview
Description
1-{4-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic structure, and is substituted with a chlorophenyl and phenyl group
Preparation Methods
The synthesis of 1-{4-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through the condensation of 4-aminopyrimidines with various aldehydes or ketones, followed by cyclization reactions . . Industrial production methods would likely involve optimization of these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Cyclization: The pyrrolo[2,3-d]pyrimidine core can undergo further cyclization reactions to form more complex structures.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyrrolo[2,3-d]pyrimidine derivatives have shown efficacy.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 1-{4-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE would depend on its specific biological target. Generally, compounds with a pyrrolo[2,3-d]pyrimidine core can interact with various enzymes or receptors, modulating their activity. The chlorophenyl and phenyl groups may enhance binding affinity and specificity to the target molecules .
Comparison with Similar Compounds
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibitory properties.
Indole derivatives: These compounds also exhibit a wide range of biological activities, including antiviral and anticancer properties.
1-{4-[7-(3-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERAZIN-1-YL}ETHAN-1-ONE stands out due to its unique substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H22ClN5O |
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Molecular Weight |
431.9 g/mol |
IUPAC Name |
1-[4-[7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C24H22ClN5O/c1-17(31)28-10-12-29(13-11-28)23-22-21(18-6-3-2-4-7-18)15-30(24(22)27-16-26-23)20-9-5-8-19(25)14-20/h2-9,14-16H,10-13H2,1H3 |
InChI Key |
URPMFICOCFLXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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